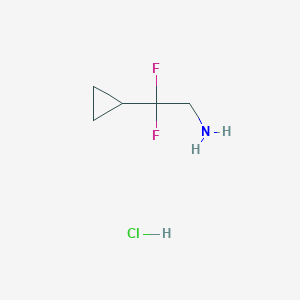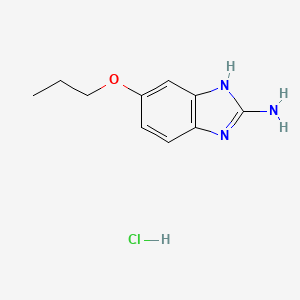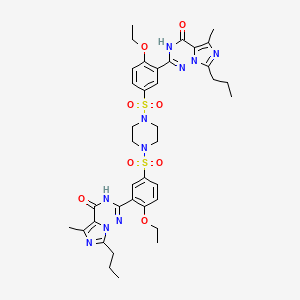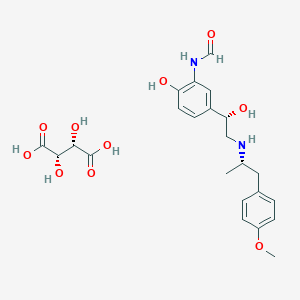
5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is characterized by its unique structural modifications, which include the absence of a methoxy group and the presence of additional methyl groups at specific positions on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole typically involves multi-step organic reactions. The process begins with the preparation of the substituted benzimidazole core, followed by the introduction of the pyridylsulfinyl moiety. Key steps include:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridylsulfinyl Group: This step involves the reaction of the benzimidazole intermediate with a pyridine derivative, often using a sulfoxide as the sulfur source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyridylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced to a sulfide under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of substituted benzimidazoles.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential as a proton pump inhibitor with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole involves the inhibition of the gastric proton pump (H+/K+ ATPase). This enzyme is responsible for the secretion of gastric acid in the stomach. The compound covalently binds to the cysteine residues on the proton pump, leading to its inactivation and a subsequent reduction in gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole is unique due to its structural modifications, which may confer distinct pharmacological properties. The absence of the methoxy group and the presence of additional methyl groups can influence its binding affinity and metabolic stability, potentially leading to improved efficacy and reduced side effects compared to its analogs .
Properties
CAS No. |
73590-45-1 |
|---|---|
Molecular Formula |
C₁₆H₁₇N₃O₂S |
Molecular Weight |
315.39 |
Synonyms |
2-[[(4-Methoxy-2-pyridinyl)methyl]sulfinyl]-5,7-dimethyl-1H-benzimidazole; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


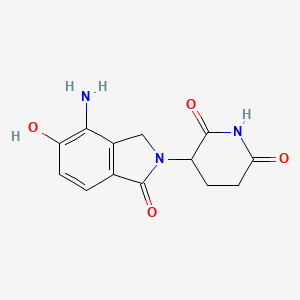
![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)
